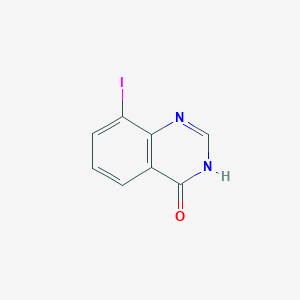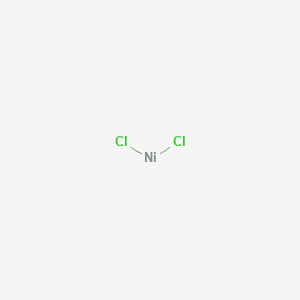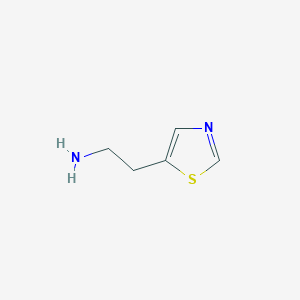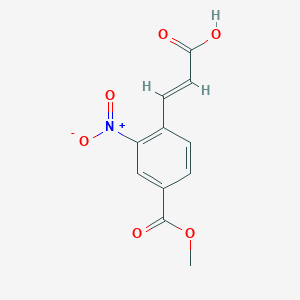
7-Hydroxyaristolochate A
Overview
Description
7-Hydroxyaristolochate A is a sodium aristolochate derivative isolated from the fresh leaves of Aristolochia foveolata. It is one of the three new sodium aristolochate derivatives identified, alongside sodium aristolochate-I and -C. The isolation of these compounds marks the first reported occurrence of sodium aristolochates from natural sources .
Synthesis Analysis
While the provided papers do not detail the synthesis of 7-Hydroxyaristolochate A specifically, they do discuss the synthesis of a related compound, L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC). The synthesis of 7-HC involves an improved protocol that allows for the production of multi-gram quantities of this fluorescent amino acid. This process is significant as it provides a method for the preparation of fluorescently labeled proteins, which can be useful in various biochemical applications .
Molecular Structure Analysis
The molecular structure of 7-Hydroxyaristolochate A was determined using spectral and chemical methods. Although the exact details of the molecular structure are not provided in the abstract, the use of IR and 1H NMR methods was highlighted as a means to distinguish aristolochic acid from its salt form. This implies that the structure of 7-Hydroxyaristolochate A includes a sodium ion associated with the aristolochic acid molecule, which has been modified to include a hydroxyl group .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions involving 7-Hydroxyaristolochate A. However, the related compound 7-HC has been shown to be a versatile building block in solid phase peptide synthesis. It has been successfully incorporated at various positions in a series of model peptides, demonstrating its reactivity and utility in the generation of peptide analogues, such as those of the cell-penetrating HIV-Tat peptide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxyaristolochate A are not explicitly discussed in the provided papers. However, the isolation of the compound from natural sources suggests that it possesses characteristics that allow it to be extracted and purified from plant material. The use of IR and 1H NMR for structural determination indicates that the compound has distinct spectroscopic features that can be used to identify and characterize it .
Scientific Research Applications
Identification and Isolation
- Identification and Isolation : Sodium aristolochate derivatives, including sodium 7-hydroxyaristolochate-A, were isolated from the fresh leaves of Aristolochia foveolata. This study marked the first reported isolation of sodium aristolochates from natural sources, highlighting their structural determination through spectral and chemical methods (Leu, Chan, & Wu, 1998).
Anti-inflammatory Potential
- Investigation of Anti-inflammatory Properties : The sesquiterpene lactone 7-hydroxyfrullanolide (7HF) demonstrated efficacy in multiple animal models of inflammation, suggesting a potential link to 7-hydroxyaristolochate A due to similar structural properties. The study used microarray-based gene expression studies and pathway analysis to reveal that 7HF suppresses multiple inflammatory pathways, including inhibiting NF-κB related transcripts (Fonseca et al., 2011).
Biochemical Research
- Role in Cholesterol Metabolism : Research has been conducted on cholesterol 7 alpha-hydroxylase, an enzyme involved in bile acid biosynthesis and cholesterol homeostasis. Although not directly related to 7-hydroxyaristolochate A, this research can provide a broader understanding of similar hydroxylase enzymes and their roles in metabolic pathways (Jelinek & Russell, 1990).
Mechanisms in Organometallic Chemistry
- Organometallic Chemistry Studies : In the context of organometallic chemistry, studies on selective estrogen receptor modulators (SERMs) in the hydroxy-ferrocifen series, which might be structurally related to 7-hydroxyaristolochate A, have been conducted. These studies explore the synthesis and biological activities of these compounds (Top et al., 2001).
Metabolic and Enzymatic Research
- Enzymatic and Metabolic Studies : Understanding the enzymatic functions and metabolic pathways in organisms like bacteria and fungi can be enhanced by studying compounds like 7-hydroxyaristolochate A. Research on enzymes like cholesterol 7 alpha-hydroxylase provides insights into similar metabolic processes (Jelinek & Russell, 1990).
properties
IUPAC Name |
7-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-9-4-2-3-7-11(9)15(19)14(18(22)23)12-8(17(20)21)5-10-16(13(7)12)26-6-25-10/h2-5,19H,6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNBACAIMCSOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(C3=C2C4=C(C=C3C(=O)O)OCO4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



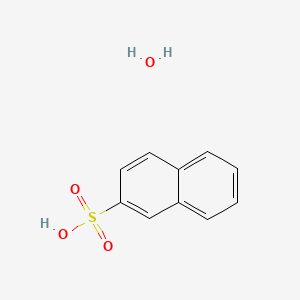


![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)
![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)
![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)
